molecular formula C19H17BrN2O3S B3568106 2-(4-bromo-N-methylsulfonylanilino)-N-naphthalen-2-ylacetamide

2-(4-bromo-N-methylsulfonylanilino)-N-naphthalen-2-ylacetamide

Cat. No.: B3568106
M. Wt: 433.3 g/mol
InChI Key: ZAFJIQUYYUMTJA-UHFFFAOYSA-N
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Description

2-(4-bromo-N-methylsulfonylanilino)-N-naphthalen-2-ylacetamide is a complex organic compound with a unique structure that includes a bromine atom, a methylsulfonyl group, and a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-N-methylsulfonylanilino)-N-naphthalen-2-ylacetamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Bromination: Introduction of the bromine atom into the aniline ring.

    Methylsulfonylation: Addition of the methylsulfonyl group to the aniline derivative.

    Acetylation: Formation of the acetamide linkage with the naphthalene ring.

Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-N-methylsulfonylanilino)-N-naphthalen-2-ylacetamide undergoes various chemical reactions, including:

    Oxidation: Conversion of the methylsulfonyl group to sulfone derivatives.

    Reduction: Reduction of the bromine atom to form dehalogenated products.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with factors like temperature, solvent, and reaction time being critical for optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-(4-bromo-N-methylsulfonylanilino)-N-naphthalen-2-ylacetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromo-N-methylsulfonylanilino)-N-naphthalen-2-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromo-N-methylsulfonylanilino)acetate
  • 2-(4-bromo-N-methylsulfonylanilino)acetic acid

Uniqueness

Compared to similar compounds, 2-(4-bromo-N-methylsulfonylanilino)-N-naphthalen-2-ylacetamide stands out due to its unique combination of functional groups and structural features.

Properties

IUPAC Name

2-(4-bromo-N-methylsulfonylanilino)-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3S/c1-26(24,25)22(18-10-7-16(20)8-11-18)13-19(23)21-17-9-6-14-4-2-3-5-15(14)12-17/h2-12H,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFJIQUYYUMTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC2=CC=CC=C2C=C1)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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